molecular formula C25H32N6O3 B12015159 N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-69-0

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12015159
CAS No.: 618383-69-0
M. Wt: 464.6 g/mol
InChI Key: NEUZNGHMNHHBFH-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a morpholine ring, and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the cyclohexyl and morpholine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and cyclohexyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide: A compound with a similar morpholine and cyclohexyl structure but different functional groups.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Another compound with a morpholine group and a triazine ring.

Uniqueness

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex triazatricyclo structure and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

618383-69-0

Molecular Formula

C25H32N6O3

Molecular Weight

464.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H32N6O3/c1-17-6-5-9-31-22(17)28-23-20(25(31)33)16-19(24(32)27-18-7-3-2-4-8-18)21(26)30(23)11-10-29-12-14-34-15-13-29/h5-6,9,16,18,26H,2-4,7-8,10-15H2,1H3,(H,27,32)

InChI Key

NEUZNGHMNHHBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC5CCCCC5

solubility

52.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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